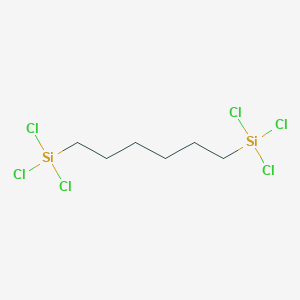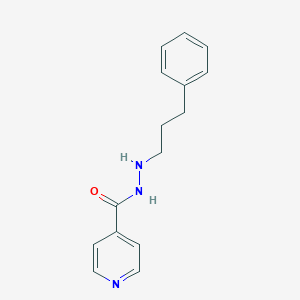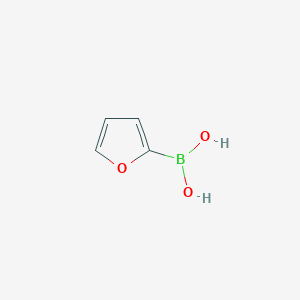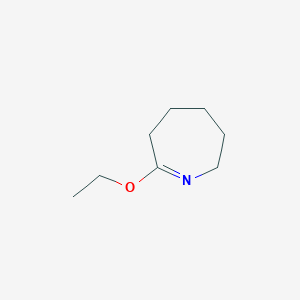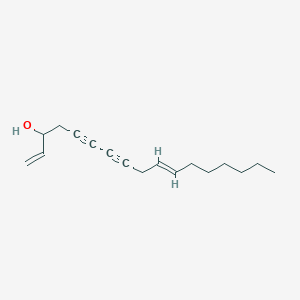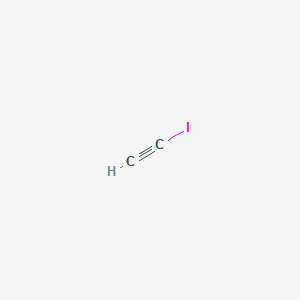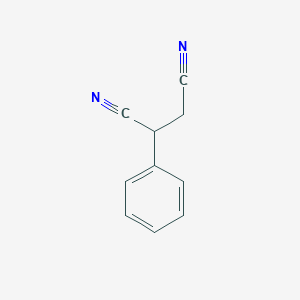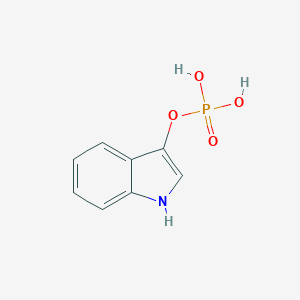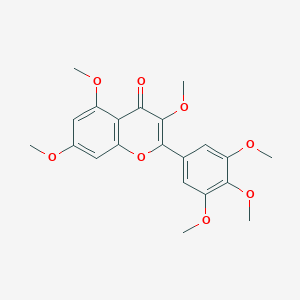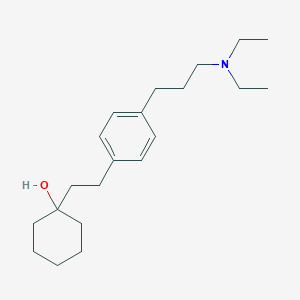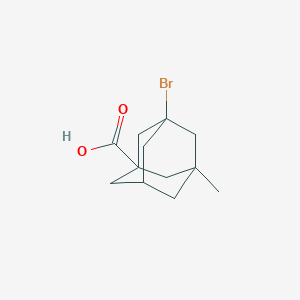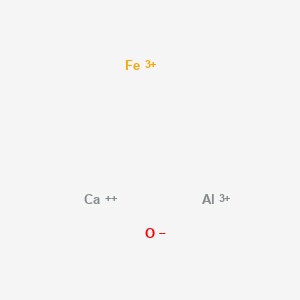
Aluminum calcium iron oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum calcium iron oxide, also known as ACIO, is a ternary oxide compound that has gained considerable attention in recent years due to its unique physicochemical properties. It is a highly stable compound that has been found to exhibit excellent catalytic activity, making it a promising material for various applications in the fields of environmental science, energy, and catalysis.
Applications De Recherche Scientifique
Aluminum calcium iron oxide has been extensively studied for its catalytic properties, particularly in the field of environmental science. It has been found to exhibit excellent photocatalytic activity, making it a promising material for the degradation of organic pollutants in wastewater treatment. Additionally, Aluminum calcium iron oxide has been studied for its potential use in hydrogen production through water splitting. It has also been investigated for its potential use in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Aluminum calcium iron oxide in catalytic reactions is not fully understood. However, it is believed that the unique crystal structure of Aluminum calcium iron oxide plays a crucial role in its catalytic activity. The compound's high surface area and the presence of active sites on its surface are thought to enhance its catalytic activity.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Aluminum calcium iron oxide, as it is primarily used in catalytic applications. However, some studies have suggested that Aluminum calcium iron oxide may have potential applications in the medical field. For example, it has been found to exhibit antibacterial activity against various strains of bacteria, making it a promising material for the development of antibacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
Aluminum calcium iron oxide has several advantages for lab experiments, including its high stability, low toxicity, and excellent catalytic activity. However, it also has some limitations, such as its high cost and the difficulty of obtaining pure Aluminum calcium iron oxide samples.
Orientations Futures
There are several future directions for research on Aluminum calcium iron oxide. One area of research is the development of novel synthesis methods to improve the purity and yield of Aluminum calcium iron oxide. Additionally, further studies are needed to fully understand the mechanism of action of Aluminum calcium iron oxide in catalytic reactions. Finally, the potential applications of Aluminum calcium iron oxide in the medical field should be explored further, particularly its potential use as an antibacterial agent.
Conclusion
In conclusion, Aluminum calcium iron oxide is a promising material with excellent catalytic activity and potential applications in various fields, including environmental science, energy, and catalysis. While there is still much to be learned about Aluminum calcium iron oxide, the research conducted thus far suggests that it has significant potential for future applications.
Méthodes De Synthèse
The synthesis of Aluminum calcium iron oxide can be achieved through various methods, including solid-state reactions, sol-gel methods, and hydrothermal synthesis. The solid-state reaction method involves the mixing of aluminum, calcium, and iron oxides in a stoichiometric ratio, followed by heating at high temperatures. The sol-gel method, on the other hand, involves the hydrolysis of metal alkoxides in the presence of a chelating agent, resulting in the formation of a gel. The gel is then dried and calcined to obtain Aluminum calcium iron oxide. Hydrothermal synthesis involves the reaction of metal salts in an aqueous solution at high temperatures and pressures, resulting in the formation of Aluminum calcium iron oxide.
Propriétés
Numéro CAS |
12612-16-7 |
|---|---|
Nom du produit |
Aluminum calcium iron oxide |
Formule moléculaire |
AlCaFeO+6 |
Poids moléculaire |
138.9 g/mol |
Nom IUPAC |
aluminum;calcium;iron(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Ca.Fe.O/q+3;+2;+3;-2 |
Clé InChI |
MQNBVIINWJTGCX-UHFFFAOYSA-N |
SMILES |
[O-2].[Al+3].[Ca+2].[Fe+3] |
SMILES canonique |
[O-2].[Al+3].[Ca+2].[Fe+3] |
Synonymes |
calcium aluminate ferrite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
